molecular formula C7H5IO3 B600094 2,4-Dihydroxy-5-iodobenzaldehyde CAS No. 131088-03-4

2,4-Dihydroxy-5-iodobenzaldehyde

Cat. No.: B600094
CAS No.: 131088-03-4
M. Wt: 264.018
InChI Key: KKVWXHXWLUUJLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dihydroxy-5-iodobenzaldehyde is an organic compound with the molecular formula C7H5IO3 It is characterized by the presence of two hydroxyl groups and an iodine atom attached to a benzaldehyde core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dihydroxy-5-iodobenzaldehyde typically involves the iodination of 2,4-dihydroxybenzaldehyde. One common method includes the use of iodine monochloride (ICl) in acetic acid (AcOH) and dichloromethane (CH2Cl2) under an inert nitrogen atmosphere. The reaction is carried out at room temperature for about 5 hours, followed by quenching with sodium thiosulfate and water to yield the product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reactors, and ensuring proper handling of reagents to maintain safety and efficiency.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dihydroxy-5-iodobenzaldehyde undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.

    Substitution: Various nucleophiles can be used to replace the iodine atom.

Major Products: The major products formed depend on the type of reaction. For example, oxidation yields 2,4-dihydroxy-5-iodobenzoic acid, while reduction produces 2,4-dihydroxy-5-iodobenzyl alcohol.

Scientific Research Applications

2,4-Dihydroxy-5-iodobenzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dihydroxy-5-iodobenzaldehyde involves its interaction with various molecular targets. The hydroxyl groups and the aldehyde moiety allow it to form hydrogen bonds and participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways .

Comparison with Similar Compounds

    2,4-Dihydroxybenzaldehyde: Lacks the iodine atom, making it less reactive in certain substitution reactions.

    5-Iodo-2-hydroxybenzaldehyde: Similar structure but with only one hydroxyl group, affecting its reactivity and applications.

Uniqueness: 2,4-Dihydroxy-5-iodobenzaldehyde is unique due to the presence of both hydroxyl groups and an iodine atom, which confer distinct reactivity patterns and potential for diverse applications in research and industry .

Properties

IUPAC Name

2,4-dihydroxy-5-iodobenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5IO3/c8-5-1-4(3-9)6(10)2-7(5)11/h1-3,10-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKVWXHXWLUUJLI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1I)O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5IO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.